(S)-N-((3-(4-Acetamidophenyl)-2-oxooxazolidin-5-yl)methyl)-5-chlorothiophene-2-carboxamide
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Overview
Description
(S)-N-((3-(4-Acetamidophenyl)-2-oxooxazolidin-5-yl)methyl)-5-chlorothiophene-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes an oxazolidinone ring, a thiophene ring, and an acetamidophenyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-((3-(4-Acetamidophenyl)-2-oxooxazolidin-5-yl)methyl)-5-chlorothiophene-2-carboxamide typically involves multiple steps, including the formation of the oxazolidinone ring, the introduction of the thiophene ring, and the attachment of the acetamidophenyl group. Common reagents used in these reactions include various chlorinating agents, amines, and carboxylic acids. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
(S)-N-((3-(4-Acetamidophenyl)-2-oxooxazolidin-5-yl)methyl)-5-chlorothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
(S)-N-((3-(4-Acetamidophenyl)-2-oxooxazolidin-5-yl)methyl)-5-chlorothiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to study enzyme interactions and protein binding.
Medicine: The compound has potential therapeutic applications, including as an antibacterial or antiviral agent.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or stability
Mechanism of Action
The mechanism of action of (S)-N-((3-(4-Acetamidophenyl)-2-oxooxazolidin-5-yl)methyl)-5-chlorothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or block receptor binding, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: These compounds share structural similarities and have antibacterial properties.
Oxazolidinones: These compounds also contain the oxazolidinone ring and are used as antibiotics.
Thiophene Derivatives: These compounds include the thiophene ring and have various applications in materials science and pharmaceuticals
Uniqueness
(S)-N-((3-(4-Acetamidophenyl)-2-oxooxazolidin-5-yl)methyl)-5-chlorothiophene-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .
Properties
Molecular Formula |
C17H16ClN3O4S |
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Molecular Weight |
393.8 g/mol |
IUPAC Name |
N-[[(5S)-3-(4-acetamidophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-5-chlorothiophene-2-carboxamide |
InChI |
InChI=1S/C17H16ClN3O4S/c1-10(22)20-11-2-4-12(5-3-11)21-9-13(25-17(21)24)8-19-16(23)14-6-7-15(18)26-14/h2-7,13H,8-9H2,1H3,(H,19,23)(H,20,22)/t13-/m0/s1 |
InChI Key |
BXMKQFJSSNEYSN-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N2C[C@@H](OC2=O)CNC(=O)C3=CC=C(S3)Cl |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)C3=CC=C(S3)Cl |
Origin of Product |
United States |
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